molecular formula C15H16N2O B8357727 N-[4-[(4-methylphenyl)amino]phenyl]acetamide

N-[4-[(4-methylphenyl)amino]phenyl]acetamide

Cat. No.: B8357727
M. Wt: 240.30 g/mol
InChI Key: DKOLRMCZQKPCHQ-UHFFFAOYSA-N
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Description

N-[4-[(4-methylphenyl)amino]phenyl]acetamide is an organic compound with the molecular formula C15H16N2O It is a derivative of acetanilide, where the acetamide group is attached to a phenyl ring substituted with a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylphenyl)amino]phenyl]acetamide typically involves the reaction of p-toluidine with acetic anhydride. The reaction is carried out under reflux conditions, where p-toluidine is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylphenyl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-[(4-methylphenyl)amino]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylphenyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler derivative of acetanilide without the p-tolylamino group.

    N-Phenylacetamide: Another derivative of acetanilide with different substituents on the phenyl ring.

Uniqueness

N-[4-[(4-methylphenyl)amino]phenyl]acetamide is unique due to the presence of the p-tolylamino group, which can impart distinct chemical and biological properties compared to other acetanilide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-[4-(4-methylanilino)phenyl]acetamide

InChI

InChI=1S/C15H16N2O/c1-11-3-5-14(6-4-11)17-15-9-7-13(8-10-15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)

InChI Key

DKOLRMCZQKPCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure, 4-chloroacetanilide (85 mg, 0.5 mmol) was coupled with p-toluidine (80 mg, 0.75 mmol) with the reaction temperature of 90° C. and the reaction time of 14 h. Chromatography on silica gel column with 2:1 hexane:ethyl acetate gave 118 mg (98%) of the title compound as a pink solid.
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

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